molecular formula C8H9N3O3S B8082621 1-(2-Methoxy-5-nitrophenyl)thiourea

1-(2-Methoxy-5-nitrophenyl)thiourea

Cat. No.: B8082621
M. Wt: 227.24 g/mol
InChI Key: JUIXWOUQEUMRTC-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C8H9N3O3S and its molecular weight is 227.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • DNA-binding Studies and Biological Activities : A study focused on nitrosubstituted acylthioureas, including 1-acetyl-3-(2-methoxy-4-nitrophenyl)thiourea, found that these compounds exhibit significant DNA-binding properties, which are important for their anti-cancer potencies. Additionally, these compounds showed antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

  • Chemical Characterization and DNA Interaction : Another study also examined nitrosubstituted thioureas and their copper complexes, highlighting their DNA binding potencies and free radical scavenging activities. This research contributes to understanding the chemical properties and potential biomedical applications of these compounds (Patujo et al., 2015).

  • Hydrogen Bonding and Deprotonation Equilibria Studies : A detailed investigation into the hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives, including N-methoxyethyl-N'-(4-nitrophenyl)thiourea, provided insights into their chemical interactions and stability in different solvents (Pérez-Casas & Yatsimirsky, 2008).

  • Chromogenic Sensors for Anion Detection : The compound was used in the synthesis of chromogenic sensors for selective detection of anions like fluoride, hydrogen phosphate, and acetate. These sensors showed high sensitivity and could potentially be used for environmental and biological applications (Cheng et al., 2020).

  • Enantioseparation of Beta-Blocking Agents : The use of a related compound, (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate, demonstrated its effectiveness in the enantioseparation of beta-blockers, a significant process in pharmaceutical analysis (Péter et al., 2001).

  • Synthesis and Biological Activity : Thiourea derivatives, including those related to (2-Methoxy-4-nitrophenyl)thiourea, have been synthesized and studied for their antimicrobial activities. These studies contribute to understanding the potential use of these compounds in medical applications (Singh et al., 2013).

Properties

IUPAC Name

(2-methoxy-4-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c1-14-7-4-5(11(12)13)2-3-6(7)10-8(9)15/h2-4H,1H3,(H3,9,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIXWOUQEUMRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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